

# A Spectroscopic Showdown: Unmasking the Transformation of 6-Dodecyne to 6-Dodecene

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Compound of Interest		
Compound Name:	6-Dodecyne	
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A comprehensive spectroscopic comparison of the alkyne **6-dodecyne** and its corresponding alkene product, 6-dodecene, reveals distinct changes in their molecular fingerprint. This guide provides a detailed analysis of their <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and mass spectra, supported by experimental protocols for the synthesis and analysis of these compounds, offering valuable insights for researchers in organic synthesis and drug development.

The conversion of an alkyne to an alkene represents a fundamental transformation in organic chemistry, altering not only the chemical reactivity of the molecule but also its three-dimensional structure. This guide delves into the spectroscopic differences between **6-dodecyne** and its cis (Z) and trans (E) isomers of 6-dodecene, providing a clear roadmap for their identification and characterization.

## At a Glance: Key Spectroscopic Differences

A summary of the key quantitative spectroscopic data for **6-dodecyne** and its corresponding (Z)- and (E)-6-dodecene isomers is presented below, highlighting the diagnostic changes observed upon reduction of the triple bond.



Spectroscopic Data	6-Dodecyne	(Z)-6-Dodecene	(E)-6-Dodecene
¹H NMR (δ, ppm)	~2.13 (t, 4H), ~1.45 (m, 8H), ~0.90 (t, 6H)	~5.35 (t, 2H), ~2.02 (m, 4H), ~1.30 (m, 8H), ~0.89 (t, 6H)	~5.38 (t, 2H), ~1.95 (m, 4H), ~1.29 (m, 8H), ~0.88 (t, 6H)
<sup>13</sup> C NMR (δ, ppm)	~80.5 (alkynyl), ~31.5, ~22.1, ~19.2, ~13.9	~130.0 (alkenyl), ~29.3, ~27.2, ~22.6, ~14.1	~130.5 (alkenyl), ~32.5, ~29.1, ~22.6, ~14.1
IR (cm <sup>-1</sup> )	~2200 (C≡C stretch, weak)	~3020 (=C-H stretch), ~1650 (C=C stretch, weak)	~3025 (=C-H stretch), ~1670 (C=C stretch, weak), ~965 (trans =C-H bend)
Mass Spec (m/z)	166 (M <sup>+</sup> ), prominent fragments at 123, 109, 95, 81	168 (M <sup>+</sup> ), prominent fragments at 125, 111, 97, 83, 69, 55, 41	168 (M+), prominent fragments at 125, 111, 97, 83, 69, 55, 41

## **Delving into the Spectra: A Detailed Comparison**

The transformation from a linear alkyne to a planar alkene introduces significant changes in the electronic and steric environment of the molecule, which are clearly reflected in their respective spectra.

### <sup>1</sup>H NMR Spectroscopy

The most dramatic difference in the  ${}^{1}$ H NMR spectra is the appearance of signals in the vinylic region ( $\delta$  5.0-6.0 ppm) for the 6-dodecene isomers, which are absent in **6-dodecyne**.

- **6-Dodecyne**: The spectrum is relatively simple, showing a triplet around 2.13 ppm corresponding to the four protons adjacent to the triple bond.[1] The upfield region consists of multiplets for the remaining methylene protons and a triplet for the terminal methyl groups. [1]
- (Z)-6-Dodecene: The two vinylic protons appear as a triplet at approximately 5.35 ppm. The allylic protons are shifted slightly downfield to around 2.02 ppm.



• (E)-6-Dodecene: The vinylic protons of the trans isomer also appear as a triplet, but typically at a slightly higher chemical shift (around 5.38 ppm) compared to the cis isomer. The allylic protons are found at approximately 1.95 ppm. The coupling constant between the vinylic protons is a key diagnostic tool: for (Z)-6-dodecene, it is expected to be in the range of 6-12 Hz, while for (E)-6-dodecene, a larger coupling constant of 12-18 Hz is anticipated.

### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectra provide a clear distinction between the sp-hybridized carbons of the alkyne and the sp<sup>2</sup>-hybridized carbons of the alkene.

- **6-Dodecyne**: The most downfield signals are from the two equivalent alkynyl carbons, appearing around 80.5 ppm. The remaining aliphatic carbons resonate at higher fields.
- (Z)-6-Dodecene: The two alkenyl carbons give a characteristic signal at approximately 130.0 ppm.[2]
- (E)-6-Dodecene: The alkenyl carbons of the trans isomer are also found around 130.5 ppm. Subtle differences in the chemical shifts of the allylic and other aliphatic carbons can also be observed between the cis and trans isomers due to steric effects.

## Infrared (IR) Spectroscopy

IR spectroscopy highlights the change in the carbon-carbon multiple bond and the appearance of new vibrational modes in the alkene.

- **6-Dodecyne**: A weak absorption band corresponding to the C≡C stretching vibration is typically observed around 2200 cm<sup>-1</sup>.[3][4][5][6] As this is an internal alkyne, there is no terminal ≡C-H stretch.
- (Z)-6-Dodecene: The spectrum shows a weak C=C stretching absorption around 1650 cm<sup>-1</sup> and a =C-H stretching band at approximately 3020 cm<sup>-1</sup>.[7] The out-of-plane bending for a cis-disubstituted alkene is expected around 700 cm<sup>-1</sup>, but it can be weak and variable.
- (E)-6-Dodecene: Similar to the cis isomer, a weak C=C stretch is observed around 1670
   cm<sup>-1</sup> and a =C-H stretch around 3025 cm<sup>-1</sup>. The most diagnostic feature for the trans isomer



is a strong and characteristic out-of-plane =C-H bending absorption in the region of 960-970  $cm^{-1}$ .

### **Mass Spectrometry**

Mass spectrometry reveals the change in molecular weight and provides insights into the fragmentation patterns.

- **6-Dodecyne**: The molecular ion (M<sup>+</sup>) peak is observed at m/z 166.[1] Common fragmentation pathways involve cleavage of the bonds adjacent to the triple bond, leading to prominent fragments.[8][9][10][11][12][13]
- 6-Dodecene: Both (Z)- and (E)-isomers have a molecular ion (M+) peak at m/z 168, reflecting the addition of two hydrogen atoms.[14] The fragmentation patterns are similar for both isomers and are characteristic of long-chain alkenes, with a series of fragment ions separated by 14 mass units (CH<sub>2</sub>).[8][11][13]

# Experimental Corner: Synthesis and Analysis Protocols

The following section details the experimental procedures for the stereoselective synthesis of (Z)- and (E)-6-dodecene from **6-dodecyne**, along with the protocols for their spectroscopic analysis.

# Synthesis of (Z)-6-Dodecene via Lindlar's Catalyst Hydrogenation

This procedure describes the partial hydrogenation of **6-dodecyne** to the corresponding cisalkene using a poisoned catalyst.

#### Materials:

- 6-dodecyne
- Lindlar's catalyst (5% Pd on CaCO<sub>3</sub>, poisoned with lead)
- Hexane



- Hydrogen gas (balloon)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Septum and needles

#### Procedure:

- In a round-bottom flask, dissolve **6-dodecyne** (1.0 g, 6.0 mmol) in hexane (20 mL).
- Add Lindlar's catalyst (100 mg).
- Seal the flask with a septum and purge with hydrogen gas.
- Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.
- · Wash the Celite pad with hexane.
- Concentrate the filtrate under reduced pressure to yield (Z)-6-dodecene.

## Synthesis of (E)-6-Dodecene via Sodium in Liquid Ammonia Reduction

This dissolving metal reduction provides the trans-alkene with high stereoselectivity.[15]

#### Materials:

6-dodecyne



- Liquid ammonia
- Sodium metal
- Anhydrous diethyl ether
- Ammonium chloride (solid)
- · Dry ice/acetone condenser

#### Procedure:

- Set up a three-necked round-bottom flask with a dry ice/acetone condenser and an inlet for ammonia gas.
- Condense liquid ammonia (approx. 50 mL) into the flask at -78 °C.
- Add 6-dodecyne (1.0 g, 6.0 mmol) dissolved in a minimal amount of anhydrous diethyl ether.
- Carefully add small pieces of sodium metal (0.3 g, 13 mmol) to the stirred solution until a
  persistent blue color is observed.
- Stir the reaction mixture for 2-3 hours at -78 °C.
- Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.
- · Allow the ammonia to evaporate overnight.
- Add water to the residue and extract the product with diethyl ether.
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford (E)-6-dodecene.

## **Spectroscopic Analysis Protocols**

<sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy:



- Prepare a sample by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Transfer the solution to a 5 mm NMR tube.
- Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
- Process the data using appropriate software to obtain chemical shifts (referenced to TMS at 0.00 ppm), integration values, and coupling constants.

#### Infrared (IR) Spectroscopy:

- For liquid samples, a small drop of the neat compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
- Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the crystal.
- Record the spectrum over the range of 4000-400 cm<sup>-1</sup>.
- Identify the characteristic absorption bands and their frequencies.

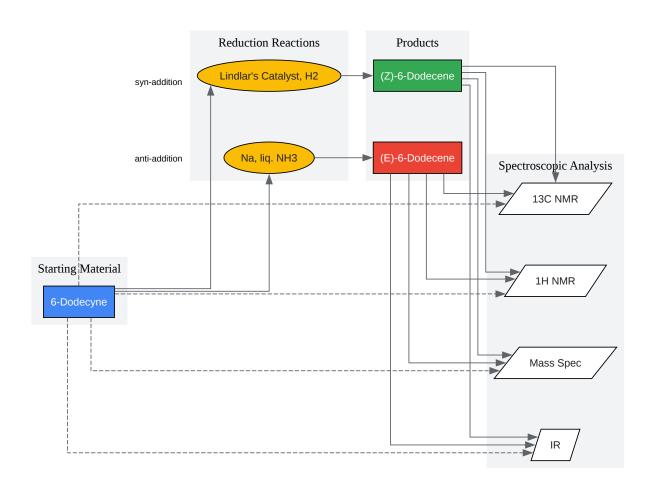
#### Mass Spectrometry:

- Introduce a dilute solution of the sample into the mass spectrometer, typically using a gas chromatography (GC-MS) or direct infusion method.
- Employ electron ionization (EI) at 70 eV.
- Analyze the resulting mass spectrum to determine the molecular ion peak and the major fragment ions.

## **Logical Workflow for Spectroscopic Comparison**

The following diagram illustrates the logical flow of the spectroscopic comparison between **6-dodecyne** and its reduction products.





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Caption: Logical flow of synthesis and spectroscopic analysis.

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